3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and a phenyl ring attached to a sulfamoyl group containing a methyl-isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps:
Formation of the Trimethoxybenzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide with sulfamoyl chloride under basic conditions.
Attachment of the Methyl-Isoxazole Moiety: The final step involves the formation of the isoxazole ring, which can be synthesized via a cycloaddition reaction involving a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the isoxazole moiety can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxy groups can enhance the compound’s binding affinity through hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds with target proteins. The isoxazole moiety may contribute to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzene core but lacks the sulfamoyl and isoxazole groups.
3,4,5-Trimethoxyphenyl-β-aminopropane: Contains the trimethoxyphenyl group but has a different functional group arrangement.
3,4,5-Trimethoxyamphetamine: Similar trimethoxy substitution but with an amine group instead of a benzamide.
Uniqueness
3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl and isoxazole groups differentiates it from other trimethoxy-substituted compounds, potentially enhancing its bioactivity and stability.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-12-9-18(22-30-12)23-31(25,26)15-7-5-14(6-8-15)21-20(24)13-10-16(27-2)19(29-4)17(11-13)28-3/h5-11H,1-4H3,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRYHTLRPWLDLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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